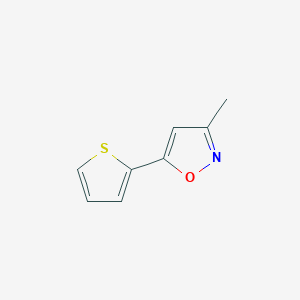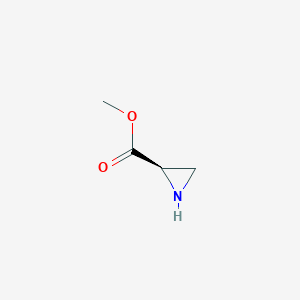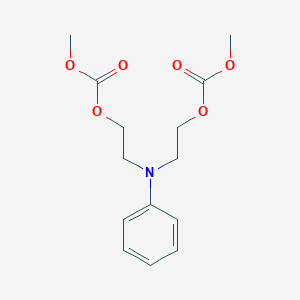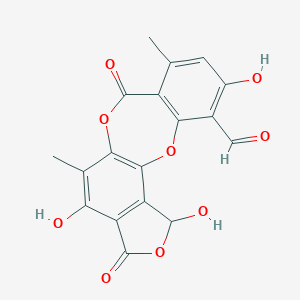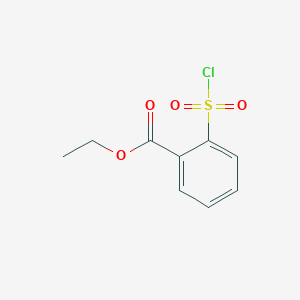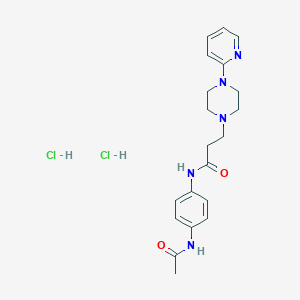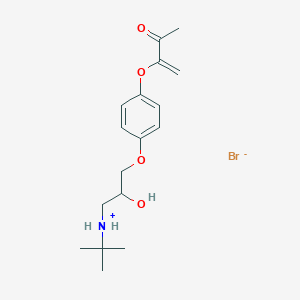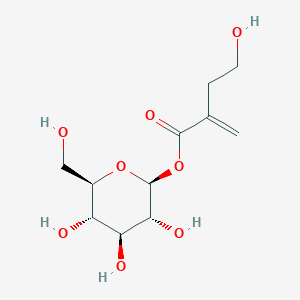
Tuliposide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuliposide A is a natural compound found in tulip bulbs. It belongs to the family of iridoid glycosides, which are known for their diverse biological activities. Tuliposide A has gained attention in recent years due to its potential therapeutic applications in various diseases.
科学的研究の応用
Tuliposides in Tulipa Species
Tuliposides, including Tuliposide A, are major secondary metabolites in various Tulipa species. Christensen (1999) investigated Tulipa sylvestris and T. turkestanica, identifying Tuliposide A among other tuliposides and discussing their possible biosynthesis (Christensen, 1999).
Antibacterial Properties
Shigetomi et al. (2010) highlighted the potent antibacterial activity of 6-Tuliposide B and conducted a structure-activity relationship study to understand its action mechanism, suggesting that bacterial MurA might be a major molecular target of 6-Tuliposide B (Shigetomi et al., 2010).
Allergenic Properties
Research on the allergenic properties of Tuliposide A revealed its potential as an allergen. Slob (1973) and Christensen & Kristiansen (1995) studied its occurrence in various plant genera, discussing its implications in allergic reactions (Slob, 1973), (Christensen & Kristiansen, 1995).
Enzymatic Conversion
Tuliposide A-converting enzyme (TCEA) has been identified as a novel lactone-forming carboxylesterase. Nomura et al. (2012) isolated this enzyme from tulip petals, suggesting a role in tulip's defensive strategy (Nomura et al., 2012).
Novel Tuliposides and Chemotaxonomy
The identification of new tuliposides like Tuliposide G and their distribution in tulips have been researched by Nomura & Kato (2020). Such discoveries contribute to chemotaxonomic studies in tulips (Nomura & Kato, 2020).
特性
CAS番号 |
19870-30-5 |
|---|---|
製品名 |
Tuliposide A |
分子式 |
C11H18O8 |
分子量 |
278.26 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(17)19-11-9(16)8(15)7(14)6(4-13)18-11/h6-9,11-16H,1-4H2/t6-,7-,8+,9-,11+/m1/s1 |
InChIキー |
SQRUWMQAWMLKPR-DZEUPHNYSA-N |
異性体SMILES |
C=C(CCO)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
正規SMILES |
C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
同義語 |
1-tuliposide A tuliposide A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






